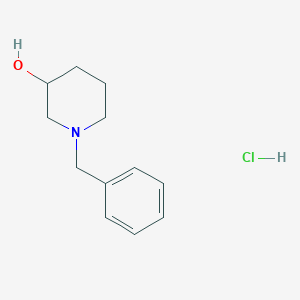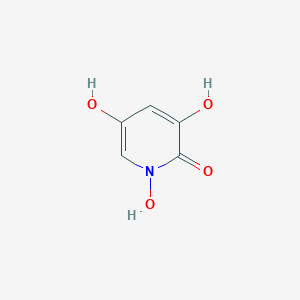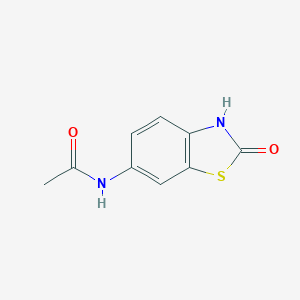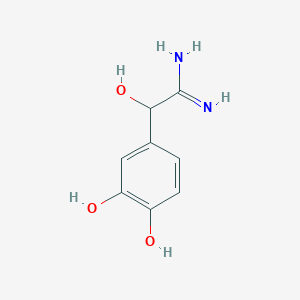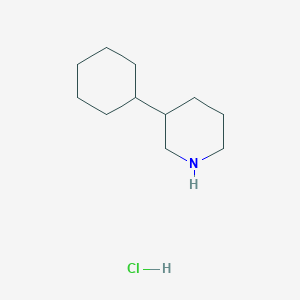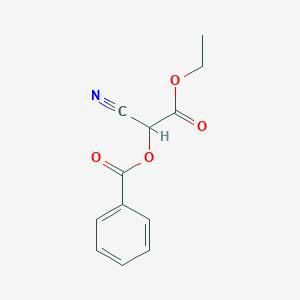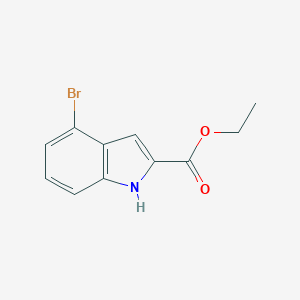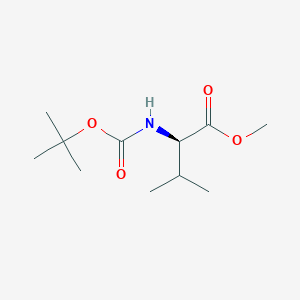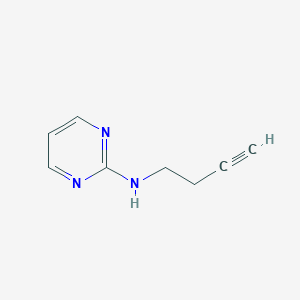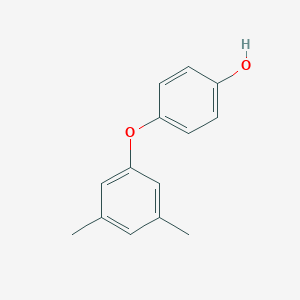
4-(3,5-Dimethylphenoxy)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dimethylphenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 3,5-dimethylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethylphenoxy)phenol typically involves the reaction of 3,5-dimethylphenol with 4-iodophenol. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. The reaction is followed by demethylation with hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(3,5-Dimethylphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: Quinones formed from oxidation can be reduced back to phenols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.
Major Products
Oxidation: Formation of quinones.
Reduction: Regeneration of phenols from quinones.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.
科学的研究の応用
4-(3,5-Dimethylphenoxy)phenol has several scientific research applications:
作用機序
The mechanism of action of 4-(3,5-Dimethylphenoxy)phenol involves its interaction with molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for the development of novel antibacterial agents . The compound’s phenol group can also participate in redox reactions, contributing to its biological activity.
類似化合物との比較
4-(3,5-Dimethylphenoxy)phenol can be compared with other phenolic compounds such as:
- Pyrogallol (1,2,3-trihydroxybenzene)
- Hydroxyquinol (1,2,4-trihydroxybenzene)
- Phloroglucinol (1,3,5-trihydroxybenzene)
These compounds share similar structural features but differ in the number and position of hydroxyl groups, which influence their chemical properties and biological activities . The presence of the 3,5-dimethylphenoxy group in this compound imparts unique properties, making it distinct from other phenolic compounds.
特性
IUPAC Name |
4-(3,5-dimethylphenoxy)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9,15H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJOAVUZWNIHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
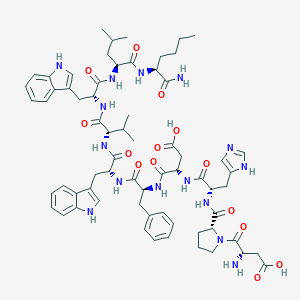
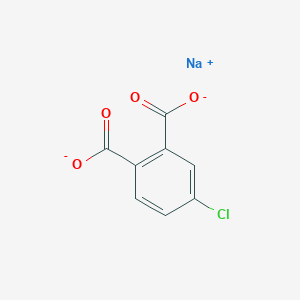
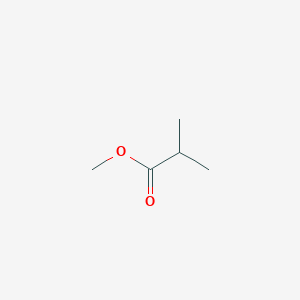
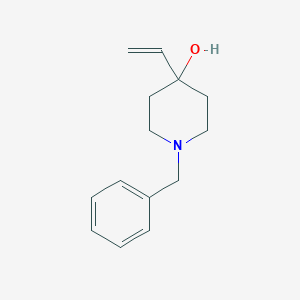
![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)
